3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Description
3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene core, a piperidine ring, and a carboxamide group
Properties
IUPAC Name |
3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-18-8-6-10(7-9-18)17-15(19)14-13(16)11-4-2-3-5-12(11)20-14/h2-5,10H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYFMZDGQYQSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the chlorinated benzothiophene intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiophene core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antipsychotic or antidepressant agent due to its structural similarity to known psychoactive compounds.
Biological Studies: Investigation of its binding affinity to specific receptors and its effects on neurotransmitter systems.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This can result in therapeutic effects, such as alleviation of symptoms in psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-(4-piperidinyl)-1H-pyrido(4,3-b)indol-1-one: Known for its antipsychotic activity.
3,4-dihydro-2(1H)-quinolinones: Exhibits promising antidepressant properties.
Triazole Derivatives: Possess a variety of biological activities and are used in medicinal chemistry.
Uniqueness
3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
